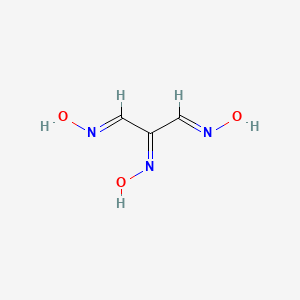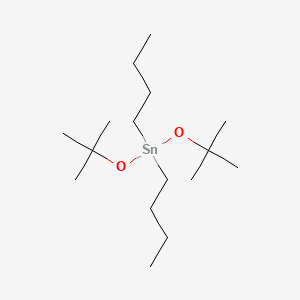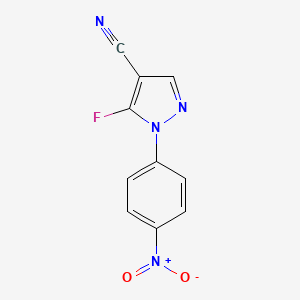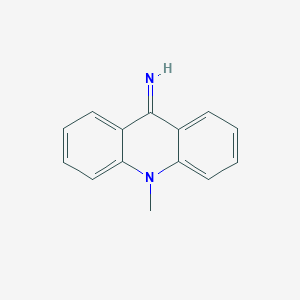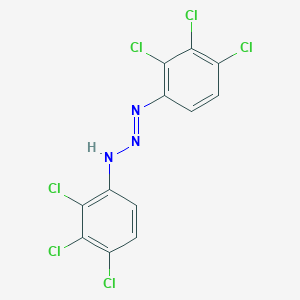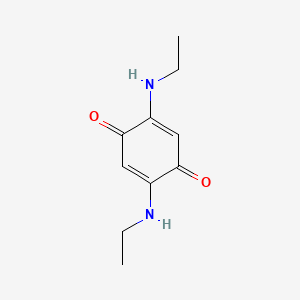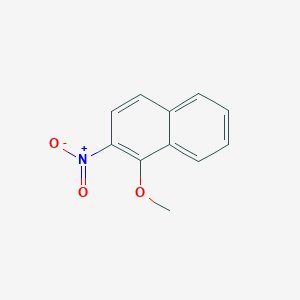
Cycloheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptadecane is a saturated hydrocarbon with the molecular formula C₁₇H₃₄
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptadecane can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of long-chain hydrocarbons under specific conditions to form the cycloalkane ring. This can be achieved through intramolecular reactions where a linear precursor undergoes cyclization.
Reduction of Cycloheptadecene: Another method involves the reduction of cycloheptadecene using hydrogenation catalysts to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure and high-temperature conditions to facilitate the cyclization process. Catalysts such as platinum or palladium are often employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Cycloheptadecane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cycloheptadecanone or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into smaller hydrocarbons or other reduced forms. Hydrogen gas in the presence of a metal catalyst is typically used.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Halogenation is a common example, where chlorine or bromine atoms replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with platinum or palladium catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Cycloheptadecanone, cycloheptadecanol
Reduction: Smaller hydrocarbons
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Cycloheptadecane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the conformational analysis of large ring cycloalkanes. Its unique structure provides insights into the behavior of large ring systems.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to encapsulate hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of cycloheptadecane in various applications depends on its chemical properties and interactions with other molecules. For example:
In oxidation reactions: this compound undergoes electron transfer processes where it donates electrons to the oxidizing agent, resulting in the formation of oxygenated products.
In biological systems: this compound may interact with lipid membranes, altering their properties and potentially affecting membrane-bound processes.
Comparison with Similar Compounds
- Cyclohexadecane (C₁₆H₃₂)
- Cyclooctadecane (C₁₈H₃₆)
Cycloheptadecane’s unique structural properties and diverse applications make it a valuable compound for scientific research and industrial applications. Its ability to undergo various chemical reactions and interact with biological systems highlights its potential in multiple fields.
Properties
CAS No. |
295-97-6 |
|---|---|
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
cycloheptadecane |
InChI |
InChI=1S/C17H34/c1-2-4-6-8-10-12-14-16-17-15-13-11-9-7-5-3-1/h1-17H2 |
InChI Key |
SUAZRRTWDATHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


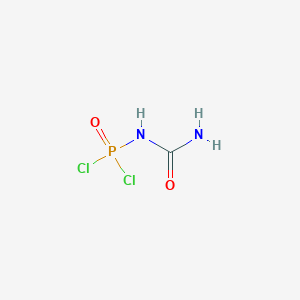

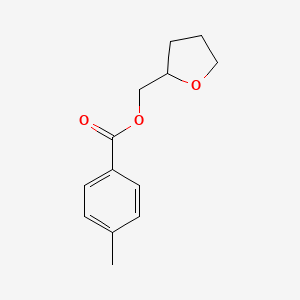
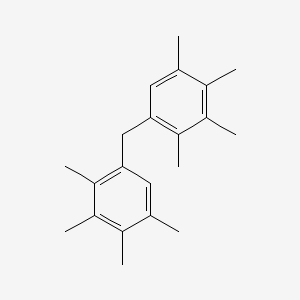
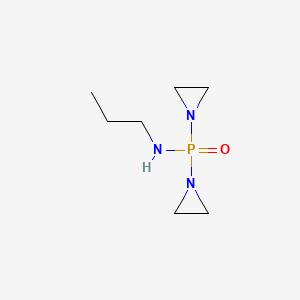
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)

